Potassium citrate monohydrate
Overview
Description
Potassium citrate monohydrate is a compound that is closely related to various citrate salts, which are often studied for their chemical and physical properties. While the specific compound "potassium citrate monohydrate" is not directly mentioned in the provided papers, the research on related compounds such as potassium dihydrogen citrate and other citrate-containing salts can offer insights into its characteristics.
Synthesis Analysis
The synthesis of potassium citrate monohydrate can be inferred from studies on similar compounds. For instance, potassium dihydrogen citrate crystals have been grown using a slow-solvent evaporation technique at room temperature, which could be a potential method for synthesizing potassium citrate monohydrate as well . Additionally, the preparation of potassium antimony(III) citrate involved the interlinking of citrate residues by potassium centers, suggesting that potassium can play a crucial role in the formation of citrate-based structures .
Molecular Structure Analysis
The molecular structure of potassium citrate monohydrate can be related to the structures of other potassium citrate salts. For example, sodium potassium hydrogen citrate features a chain of very short, very strong hydrogen bonds, which could be indicative of the hydrogen bonding potential in potassium citrate monohydrate . The coordination of potassium ions in these structures ranges from seven to nine oxygen atoms, which may also be relevant to the structure of potassium citrate monohydrate .
Chemical Reactions Analysis
The chemical reactions involving citrate salts often include the formation of coordination polymers and the interaction with metal ions. For example, potassium 3,5-dinitrophloroglucinolsulfonate monohydrate forms a stable cross-linked three-dimensional network through the coordination of potassium ions with oxygen atoms from various functional groups . This suggests that potassium citrate monohydrate may also form complex structures through similar interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium citrate monohydrate can be extrapolated from related compounds. Potassium dihydrogen citrate exhibits needle-shaped morphology and triclinic symmetry, which could be similar in potassium citrate monohydrate . The presence of citrate impurities affects the pH value of buffer solutions, indicating the sensitivity of citrate salts to their environment, which is also relevant for potassium citrate monohydrate . The thermal stability and dielectric properties of these salts are also of interest, as they can be modified by doping with metal ions, as seen in the case of nickel-doped potassium dihydrogen citrate .
Scientific Research Applications
1. Dehydration Kinetics
The dehydration kinetic of potassium citrate monohydrate has been examined using thermogravimetric analysis (TG-DTG). This research calculated the kinetic parameters like activation energy and pre-exponential factor. The study found that the dehydration process of potassium citrate monohydrate is endothermic and non-spontaneous (WANGy et al., 2019).
2. Metal Chelation and Hydrogen Bonding
A study on metal chelation of the α-hydroxy carboxylate group in potassium citrate monohydrate revealed that unlike sodium or other citrate salts, the metal ion does not span the α-hydroxy carboxylate group. Instead, a hydrogen bond forms from the hydroxyl group to an oxygen atom of the central carboxylate group (Carrell et al., 1987).
3. Crystal Structure
Research into the crystal structure of potassium citrate monohydrate double salts, like potassium dihydrogen citrate and lithium potassium hydrogen citrate, has been conducted. The structure involves coordination of potassium ions with oxygen atoms and formation of hydrogen bonds, which are crucial for understanding its physical and chemical properties (De & Glusker, 1993).
4. pH Buffer Solutions
Potassium dihydrogen citrate has shown properties close to primary standard pH buffer solutions. Its sensitivity to purification strategies, owing to the acidity constants of citric acid, has been a focus of research. This work has led to the development of procedures for preparing citrate reagents with reproducible pH values (Lito et al., 2003).
5. Modulation of Crystallization in Gel Systems
Potassium citrate has been investigated for its role in modulating the crystallization of calcium oxalate in gel systems. This research is significant for understanding the inhibition of stone formation in medical applications (Yi, 2007).
6. Evaluating Water Content Standards
Potassium citrate monohydrate is used as a primary standard for methods determining water content. Its hydration type, thermal properties, and hygroscopicity have been analyzed to assess its suitability as a standard (Redman-Furey et al., 2010).
Future Directions
Potassium citrate monohydrate is used to treat a kidney stone condition called renal tubular acidosis . It is also used to prevent kidney stones that may occur with gout . It is taken with a meal or bedtime snack, or within 30 minutes after a meal . The dose of this medicine will be different for different patients . Follow your doctor’s orders or the directions on the label .
properties
IUPAC Name |
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAHUDTUZRZBKM-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7K3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
866-84-2 (anhydrous) | |
Record name | Potassium citrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8042501 | |
Record name | Tripotassium citrate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] White powder or granules; [Alfa Aesar MSDS] | |
Record name | Tripotassium citrate monohydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20449 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tripotassium citrate monohydrate | |
CAS RN |
6100-05-6 | |
Record name | Potassium citrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripotassium salt, monohydrate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tripotassium citrate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POTASSIUM CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE90ONI6FF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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